Home > Products > Screening Compounds P120158 > 5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide
5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide - 941238-12-6

5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide

Catalog Number: EVT-2855766
CAS Number: 941238-12-6
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rimonabant is a synthetic compound classified as a biarylpyrazole derivative. [, ] It gained significant attention in scientific research for its high affinity and selectivity for the cannabinoid receptor type 1 (CB1). [, ] Rimonabant acts as an inverse agonist at CB1 receptors, meaning it binds to the receptor and produces effects opposite to those of agonists like Δ9-tetrahydrocannabinol (THC). [, , , , , ] This unique pharmacological profile made rimonabant a valuable tool in investigating the endocannabinoid system and its role in various physiological and pathological processes. [, , ]

Synthesis Analysis

Rimonabant can be synthesized through a multi-step process involving the reaction of substituted pyrazole-3-carbohydrazides with appropriately substituted pentane derivatives. [] This reaction leads to the formation of the desired N-piperidinyl-pyrazole-3-carboxamide structure. [] Further details on specific reaction conditions, reagents, and yields can be found in the cited patent literature. [] Another study highlighted the feasibility of introducing an [18F]fluoro substituent at the 4-position of the pyrazole ring in rimonabant analogs through nucleophilic [18F]fluoride displacement of bromide. [] This approach facilitates the synthesis of radiolabeled derivatives like [18F]NIDA-42033 for positron emission tomography (PET) studies. []

Molecular Structure Analysis

Rimonabant's molecular structure consists of a central pyrazole ring substituted at positions 1, 3, and 5. [, , ] The 1-position is occupied by a 2,4-dichlorophenyl group, a key structural feature contributing to its CB1 receptor antagonist activity. [, ] At the 3-position, a carboxamide group is present, with the nitrogen atom linked to a piperidine ring. [, ] The piperidine ring plays a crucial role in rimonabant's interaction with the CB1 receptor, specifically with the lysine residue at position 3.28(192). [, , ] Finally, a 4-chlorophenyl group at the 5-position contributes to the overall steric and electronic properties of the molecule, influencing its binding affinity. [, ] Conformational analysis of rimonabant identified four distinct conformations around the pyrazole C3 substituent, named Tg, Ts, Cg, and Cs. [] The relative stability of these conformers is influenced by factors such as protonation state and intramolecular interactions. []

Mechanism of Action

Rimonabant exerts its effects primarily through its interaction with the CB1 receptor, where it acts as an inverse agonist. [, , , , , ] It binds to the receptor and stabilizes it in an inactive conformation, inhibiting the downstream signaling pathways usually activated by agonists like THC. [, , , ] This antagonistic action is attributed to specific interactions within the CB1 binding pocket, including:

  • Aromatic stacking: Rimonabant's 2,4-dichlorophenyl ring engages in aromatic stacking with residues in the transmembrane helix 6 of the CB1 receptor, stabilizing its inactive conformation. []
  • Hydrogen bonding: The carboxamide oxygen of rimonabant forms a crucial hydrogen bond with the lysine residue at position 3.28(192) of the CB1 receptor. [, , ] This interaction significantly contributes to the high affinity and inverse agonism of rimonabant. [, , ]
  • Steric interactions: The substituents on the pyrazole ring, including the 4-chlorophenyl group at the 5-position, participate in steric interactions with the binding pocket, influencing the overall binding affinity and selectivity of rimonabant for CB1 receptors. [, ]
Physical and Chemical Properties Analysis
  • Lipophilicity: Replacement of the N-piperidinyl ring with a 4-(4-cyanotetrahydro-2H-pyranyl) group significantly reduces lipophilicity, potentially impacting its pharmacokinetic profile. []
  • Metabolic stability: Introducing the 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl ring instead of the N-piperidinyl group is expected to enhance metabolic stability. []
Applications

Investigating the Endocannabinoid System:

  • CB1 receptor characterization: Rimonabant's high affinity and selectivity for CB1 receptors made it an essential tool for characterizing these receptors, mapping their distribution in the brain, and investigating their signaling pathways. [, , , , , ]
  • Understanding cannabinoid pharmacology: Studies using rimonabant provided crucial insights into the pharmacological effects of cannabinoids, differentiating between CB1 and CB2 receptor-mediated actions. [, , , ]

Exploring Therapeutic Potential:

  • Substance abuse and addiction: Rimonabant showed promise in preclinical models for reducing the rewarding effects of addictive substances like nicotine, alcohol, and cocaine. [, ]

Neurobiology and Neuropsychiatry:

  • Learning and memory: Studies in rhesus monkeys investigated the role of CB1 receptors in learning and memory processes using rimonabant to block CB1 receptor activation. []
  • Anxiety and depression: Rimonabant's effects on anxiety and depression-like behaviors in animal models provided insights into the potential involvement of the endocannabinoid system in mood regulation. []
Future Directions
  • Developing safer CB1 antagonists: Lessons learned from rimonabant's adverse effects can guide the development of novel CB1 antagonists with improved safety profiles for treating obesity, substance abuse, and other conditions. [, ]
  • Exploring allosteric modulation: Investigating the allosteric binding site on CB1 receptors, where compounds like ORG27569 and PSNCBAM-1 bind, may lead to the discovery of allosteric modulators with more selective and potentially safer therapeutic effects. []
  • Targeting specific CB1 receptor conformations: Developing ligands that selectively target specific CB1 receptor conformations, rather than acting as full inverse agonists, may offer a more nuanced approach to modulating CB1 receptor activity and potentially reducing adverse effects. [, ]

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A, also known as rimonabant, is a potent and selective inverse agonist of the cannabinoid CB1 receptor [, , , , , , , ]. It has been investigated for its potential therapeutic effects in treating obesity, smoking addiction, and other conditions [, ].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is a neutral antagonist of the cannabinoid CB1 receptor []. It exhibits structural similarities to SR141716A but lacks the hydrogen bonding potential at the C3 position, which is crucial for SR141716A's inverse agonist activity [].

N-Cyclohexyl-3-methoxyquinoxalin-2-carboxamide (QCM-13)

    Compound Description: QCM-13 is a novel antagonist of the serotonin type-3 (5-HT3) receptor []. It has demonstrated potential anxiolytic-like effects in rodent behavioral tests [].

Ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate (5)

    Compound Description: Compound 5 is a key intermediate in the synthesis of various 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid derivatives, which have shown inhibitory activity towards specific glycosidases []. It is synthesized from D-glucose and ethyl acetoacetate through the Garcia-Gonzalez reaction [].

Properties

CAS Number

941238-12-6

Product Name

5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide

IUPAC Name

5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide

Molecular Formula

C18H20ClNO2

Molecular Weight

317.81

InChI

InChI=1S/C18H20ClNO2/c1-12-16(18(21)20-15-5-3-2-4-6-15)11-17(22-12)13-7-9-14(19)10-8-13/h7-11,15H,2-6H2,1H3,(H,20,21)

InChI Key

LHQWQZOGPZHFLT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.